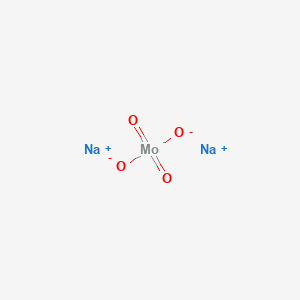

Sodium molybdate

説明

Sodium molybdate is a chemical compound with the formula Na2MoO4 . This inorganic salt is an essential component in various industries and applications, ranging from fertilizers to corrosion inhibitors . It is a white crystalline powder that is highly soluble in water .

Synthesis Analysis

Sodium molybdate is typically produced by roasting molybdenum ore, followed by a series of chemical reactions . The molybdenum ore is first roasted in air to produce molybdenum (VI) oxide. This molybdenum (VI) oxide is then reacted with sodium hydroxide, yielding sodium molybdate . The chemical reaction is as follows: Mo + 7/2 O2 → MoO3; MoO3 + 2 NaOH → Na2MoO4 + H2O .Chemical Reactions Analysis

When treated with sodium borohydride, molybdate is reduced to molybdenum (IV) oxide: Na2MoO4 + NaBH4 + 2H2O → NaBO2 + MoO2 + 2NaOH + 3H2 . Sodium molybdate also reacts with the acids of dithiophosphates .Physical And Chemical Properties Analysis

Sodium molybdate is a white crystalline powder that is highly soluble in water . It forms a dihydrate compound (Na2MoO4.2H2O) when left in a moist environment . Its molar mass is approximately 241.94 g/mol for the anhydrous form and 281.92 g/mol for the dihydrate form .科学的研究の応用

Microwave-Assisted Roasting and Alkali Leaching

Sodium molybdate is utilized in a novel process that combines microwave-enhanced roasting and alkali leaching to recover molybdenum from molybdenum concentrate. This method addresses the disadvantages of traditional preparation processes, such as high energy consumption and low thermal efficiency. The optimal conditions for this process include a roasting temperature of 700°C, a holding time of 110 minutes, and a power-to-mass ratio of 110 W/g, resulting in a leaching rate of sodium molybdate of 96.24% .

Electrical and Structural Properties of Ceramics

Anhydrous polycrystalline sodium molybdate ceramics have been prepared by a solid-state reaction technique. These ceramics exhibit interesting electrical properties, such as temperature-dependent electrical conduction and relaxation phenomena. The material’s electrical processes follow an Arrhenius law with an activation energy of 1.07 eV, making it a potential candidate for high-energy electromagnetic calorimetry and radiation detection devices .

Corrosion Inhibition

In industrial applications, sodium molybdate serves as a non-oxidizing anodic inhibitor for corrosion protection. It significantly reduces the nitrite requirement of fluids inhibited with nitrite-amine and enhances the corrosion protection of carboxylate salt fluids .

Agriculture and Fertilizers

Sodium molybdate is used in the production of fertilizers. It plays a crucial role in the nitrogen cycle and is essential for the growth of plants. The compound helps in the fixation of nitrogen from the atmosphere .

Medicinal Applications

In medicine, sodium molybdate shows potential for treating certain conditions, particularly copper deficiency. It increases the absorption of copper in the body, which is vital for various enzymatic processes .

Biodiesel Production

Sodium molybdate has been investigated as an efficient heterogeneous solid catalyst for the production of biodiesel from non-edible resources like Camelina sativa seed oil. The transesterification reaction is highly efficient, with an optimum yield higher than 95% under specific conditions .

Catalysis and Lubricants

Sodium molybdate is used in various catalytic applications due to its advantageous optical and electrical properties. It also serves as a lubricant additive, providing high-performance lubrication .

Fire Retardants and Pigments

The compound is also employed in the production of fire retardants and pigments. Its unique properties make it suitable for enhancing the safety and durability of materials .

作用機序

Target of Action

Sodium molybdate, also known as disodium molybdate, is a useful source of molybdenum . Molybdenum is an essential element for almost all living organisms . After being taken up into the cells as molybdate, it is incorporated into the molybdenum cofactor, which functions as the active site of several molybdenum-requiring enzymes . These enzymes play crucial roles in multiple biological processes .

Mode of Action

Sodium molybdate interacts with its targets, primarily molybdenum-requiring enzymes, by providing the necessary molybdenum for their active sites . When treated with sodium borohydride, molybdate is reduced to molybdenum (IV) oxide . Sodium molybdate also reacts with the acids of dithiophosphates to form complex compounds .

Biochemical Pathways

Sodium molybdate can directly influence the levels of various metabolites, partially due to its role as a cofactor of flavoenzymes involved in diverse metabolic pathways . Exposure to molybdate can have significant effects on organisms by disrupting metabolism .

Pharmacokinetics

It is known that sodium molybdate is soluble in water , which suggests that it can be readily absorbed and distributed in the body. More research is needed to fully understand the ADME properties of sodium molybdate and their impact on its bioavailability.

Result of Action

The result of sodium molybdate’s action is primarily seen in its role as a source of molybdenum for molybdenum-requiring enzymes . By providing molybdenum, sodium molybdate supports the biosynthesis of molybdoenzymes, which are found in all higher forms of life . These enzymes play crucial roles in various biological processes .

Action Environment

The action of sodium molybdate can be influenced by environmental factors. For instance, in industrial water treatment applications where galvanic corrosion is a potential due to bimetallic construction, the application of sodium molybdate is preferred over sodium nitrite . Sodium molybdate has the advantage in that the dosing of lower ppm’s of molybdate allow for lower conductivity of the circulating water . This suggests that the action, efficacy, and stability of sodium molybdate can be influenced by the chemical environment in which it is used.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

disodium;dioxido(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.2Na.4O/q;2*+1;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXXNOYZHKPKGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2MoO4, MoNa2O4 | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium molybdate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_molybdate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10102-40-6 (dihydrate), 12680-49-8 (cpd with unspecified MF) | |

| Record name | Sodium molybdate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

205.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White solid; [ICSC] Colorless crystalline solid; [Sigma-Aldrich MSDS], WHITE POWDER. | |

| Record name | Molybdate (MoO42-), sodium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium molybdate(VI) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 100 °C: 84 | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.78 g/cm³ | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

Sodium molybdate | |

CAS RN |

7631-95-0, 13466-16-5 | |

| Record name | Sodium molybdate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdate disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013466165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium molybdate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Molybdate (MoO42-), sodium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium molybdate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM MOLYBDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/948QAQ08I1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

687 °C | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione](/img/structure/B1662962.png)

![2-[(2,6-Dioxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B1662973.png)

![5-[(6r)-5-Ethanoyl-4-Methyl-2-Oxidanylidene-3-[3-(Trifluoromethyl)phenyl]-1,6-Dihydropyrimidin-6-Yl]pyridine-2-Carbonitrile](/img/structure/B1662980.png)